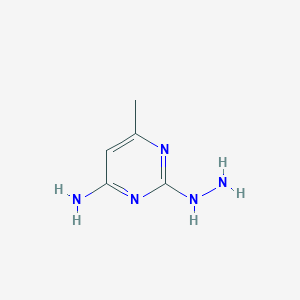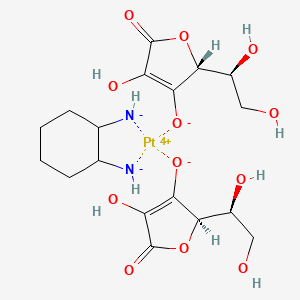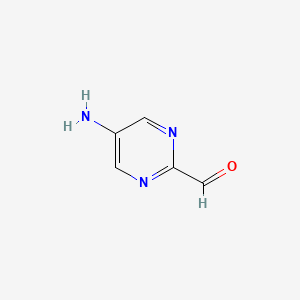
5-Aminopyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyrimidine-2-carbaldehyde is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of an amino group at the 5-position and an aldehyde group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Aminopyrimidine-2-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier-Haack reagent. This reaction introduces a formyl group at the 2-position of the pyrimidine ring. The subsequent substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrimidine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both the amino and aldehyde functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
5-Aminopyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of fused pyrimidines, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Aminopyrimidine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow the compound to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2-Amino-5-bromopyrimidine
- 2-Amino-4,6-dimethylpyrimidine-5-carbaldehyde
Uniqueness
Compared to similar compounds, 5-Aminopyrimidine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
5-aminopyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C5H5N3O/c6-4-1-7-5(3-9)8-2-4/h1-3H,6H2 |
InChI Key |
DYZYHTDWMAYVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


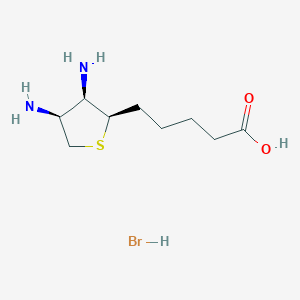
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

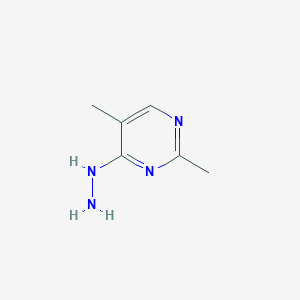
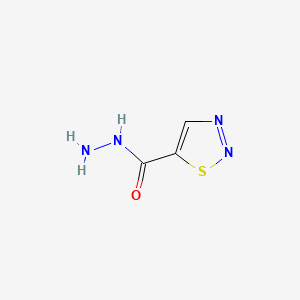
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

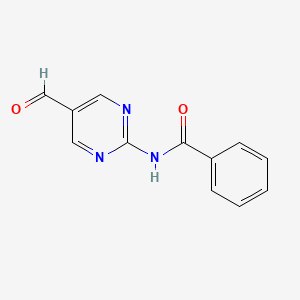
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)
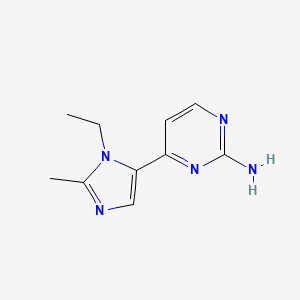
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

